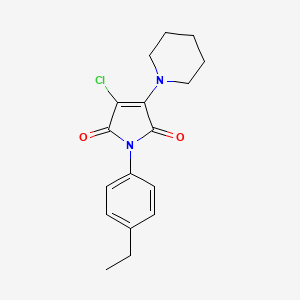
3-chloro-1-(4-ethylphenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-1-(4-ethylphenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione, also known as CP-47,497, is a synthetic cannabinoid compound. It was first synthesized in the 1980s by Pfizer as part of a research program aimed at developing new analgesic drugs. CP-47,497 is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis.
作用机制
3-chloro-1-(4-ethylphenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione acts as a partial agonist at the CB1 and CB2 cannabinoid receptors. It binds to these receptors and activates them, leading to downstream signaling events that modulate various physiological processes. The exact mechanism of action of 3-chloro-1-(4-ethylphenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione is not fully understood, but it is thought to involve modulation of neurotransmitter release, ion channel activity, and gene expression.
Biochemical and Physiological Effects:
3-chloro-1-(4-ethylphenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated its ability to modulate neurotransmitter release, including dopamine, serotonin, and glutamate. It has also been shown to inhibit voltage-gated calcium channels and activate inwardly rectifying potassium channels. In vivo studies have demonstrated its analgesic, anti-inflammatory, and anti-convulsant effects.
实验室实验的优点和局限性
3-chloro-1-(4-ethylphenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione has several advantages for use in laboratory experiments. It is a highly potent and selective cannabinoid receptor agonist, which allows for precise control over the activation of these receptors. It also has a long half-life, which makes it useful for studying the long-term effects of cannabinoid receptor activation. However, 3-chloro-1-(4-ethylphenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione is not without its limitations. It is a synthetic compound, which means that it may not fully replicate the effects of endogenous cannabinoids. It also has potential off-target effects, which can complicate interpretation of experimental results.
未来方向
There are several future directions for research on 3-chloro-1-(4-ethylphenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione. One area of interest is its potential as a therapeutic agent for various neurological and psychiatric disorders. Its analgesic and anti-inflammatory effects make it a promising candidate for the treatment of chronic pain and inflammation. Its ability to modulate neurotransmitter release and ion channel activity also make it a potential candidate for the treatment of epilepsy and other seizure disorders. Another area of interest is its potential as a tool compound for studying the endocannabinoid system and its role in various physiological processes. Further research is needed to fully understand the mechanisms of action of 3-chloro-1-(4-ethylphenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione and its potential therapeutic applications.
合成方法
3-chloro-1-(4-ethylphenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione can be synthesized by a multistep process starting from 2,5-diketopiperazine. The first step involves the reaction of 2,5-diketopiperazine with 4-ethylbenzoyl chloride to form the corresponding benzoyl derivative. This is followed by a cyclization reaction using sodium hydride and 1-chloro-4-piperidinyl propane to form the pyrrole ring. The final step involves chlorination of the pyrrole ring using thionyl chloride to give 3-chloro-1-(4-ethylphenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione.
科学研究应用
3-chloro-1-(4-ethylphenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione has been extensively studied in vitro and in vivo for its cannabinoid receptor binding affinity and activity. It has been shown to bind to both the CB1 and CB2 cannabinoid receptors with high affinity, and to activate these receptors with similar potency to THC. 3-chloro-1-(4-ethylphenyl)-4-(1-piperidinyl)-1H-pyrrole-2,5-dione has also been used as a tool compound to study the endocannabinoid system and its role in various physiological processes.
属性
IUPAC Name |
3-chloro-1-(4-ethylphenyl)-4-piperidin-1-ylpyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-2-12-6-8-13(9-7-12)20-16(21)14(18)15(17(20)22)19-10-4-3-5-11-19/h6-9H,2-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIMWOKCPXFOJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1-(4-ethylphenyl)-4-(piperidin-1-yl)-1H-pyrrole-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[6-(1-azocanylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B5210256.png)
![3-chloro-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B5210273.png)
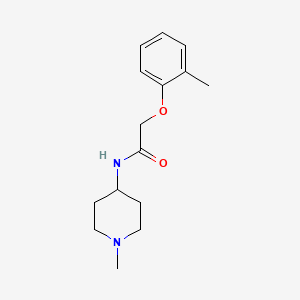
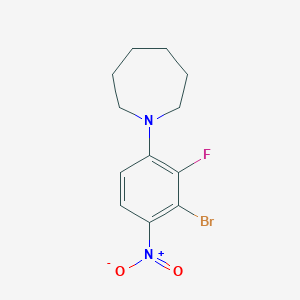
![2-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5210288.png)

![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-phenylmethanesulfonamide](/img/structure/B5210314.png)
![N-cyclohexyl-2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5210316.png)
![(3R*,4R*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5210322.png)
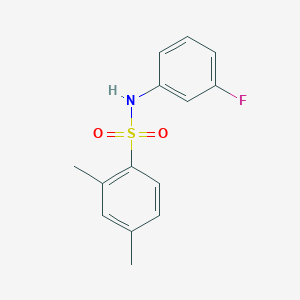
![3-(diphenylmethyl)-N,N-dimethyl-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-sulfonamide](/img/structure/B5210336.png)
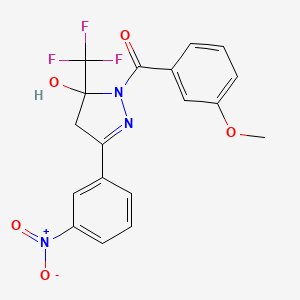
![N~2~-(3-chloro-4-methylphenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5210352.png)
![methyl N-[(1,3-benzoxazol-2-ylthio)acetyl]leucinate](/img/structure/B5210357.png)